4-Chloro-3-nitrobenzonitrile
Overview
Description
4-Chloro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-nitrobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been employed in the radiosynthesis of analogs of serotonin transporter (SERT) ligands . The compound’s interactions with biomolecules are primarily mediated through weak intermolecular hydrogen bonds, specifically C-H.O and C-H.N bonds . These interactions facilitate the compound’s incorporation into biochemical pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin transporters suggests its potential impact on neurotransmitter regulation and signaling pathways . Additionally, its incorporation into cellular processes can lead to changes in gene expression, affecting cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to form weak intermolecular hydrogen bonds, which are crucial for its biochemical activity . These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Furthermore, the compound’s influence on gene expression is mediated through its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound’s stability is influenced by its chemical structure, which allows it to maintain its integrity under various conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular functions, particularly in in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without significant adverse reactions. At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s incorporation into metabolic pathways can influence metabolic flux and alter metabolite levels . Its interactions with specific enzymes can lead to changes in the rates of biochemical reactions, impacting overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, which determine its affinity for different cellular structures.
Subcellular Localization
The subcellular localization of this compound is crucial for its biochemical activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its overall biochemical function. The compound’s activity can be modulated by its presence in different subcellular locations, influencing its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-nitrobenzamide with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the nitration of 4-chlorobenzonitrile. This process includes the slow addition of fuming nitric acid to a solution of 4-chlorobenzonitrile in concentrated sulfuric acid, with vigorous stirring and temperature control to prevent overheating. The reaction mixture is then poured into ice water to precipitate the product, which is subsequently filtered and purified .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products:
Reduction: 4-Chloro-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of compounds that can be used in biological studies, such as enzyme inhibitors.
Medicine: It is employed in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved can vary based on the compound’s structure and the target molecule .
Comparison with Similar Compounds
- 4-Chloro-2-nitrobenzonitrile
- 2-Chloro-5-nitrobenzonitrile
- 4-Chloro-3,5-dinitrobenzonitrile
Comparison: 4-Chloro-3-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-chloro-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLPHYSLHRGMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239868 | |
Record name | Benzonitrile, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-80-0 | |
Record name | 4-Chloro-3-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-chloro-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-chloro-3-nitrobenzonitrile and how does its structure influence its crystal packing?
A1: this compound (C7H3ClN2O2) is an aromatic compound consisting of a benzene ring substituted with a chlorine atom, a nitro group, and a nitrile group. The molecule exhibits a planar conformation, where the chlorine, carbon, and nitrogen atoms lie in the same plane as the benzene ring []. This planarity facilitates close packing of molecules within the crystal lattice. Weak intermolecular interactions, specifically C–H⋯O and C–H⋯N hydrogen bonds, contribute to the overall stability of the crystal structure []. Additionally, π–π stacking interactions between adjacent benzene rings, with a centroid-to-centroid distance of 3.912 Å, further enhance the crystal packing stability [].
Q2: How can this compound be used in organic synthesis?
A2: this compound serves as a versatile building block in organic synthesis. The presence of the chlorine atom allows for nucleophilic aromatic substitution reactions, enabling the introduction of various substituents onto the benzene ring. For instance, reacting this compound with guanidine can yield 4-substituted 2-nitrophenylguanidines []. These guanidine derivatives can then be further cyclized under basic conditions to generate 3-amino-7-substituted 1,2,4-benzotriazine-1-oxides [], showcasing the compound's utility in constructing complex heterocyclic systems.
Q3: Is there any information available on the vibrational properties of this compound?
A3: While specific spectroscopic data is limited in the provided abstracts, one can infer that vibrational analysis, likely using techniques like infrared and Raman spectroscopy, has been performed on this compound []. These techniques provide insights into the molecule's vibrational modes, which are influenced by its structure and intermolecular interactions. Further investigation into the published literature related to reference [] would be needed to obtain detailed spectroscopic data.
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